tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group and a dihydropyridinyl carbamate moiety .
Mechanism of Action
Target of Action
Similar compounds have been known to target proteases in various organisms .
Mode of Action
It’s known that such compounds typically work by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Given its potential target, it may affect the pathways associated with protein processing in the cell .
Result of Action
Inhibition of target proteins typically results in disruption of the associated biochemical pathways .
Action Environment
Factors such as temperature, ph, and presence of other molecules can often impact the effectiveness of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-1,2-dihydropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate and 2-oxo-1,2-dihydropyridine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores the potential therapeutic applications of the compound, including its use in drug development.
Industry: The compound is employed in industrial processes for the synthesis of other chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate include:
- tert-Butyl (2-oxo-1H-pyridin-3-yl)carbamate
- tert-Butyl N-(2-hydroxypyridin-3-yl)carbamate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCARVZCGINFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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